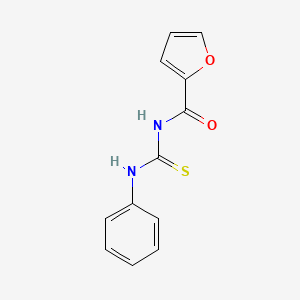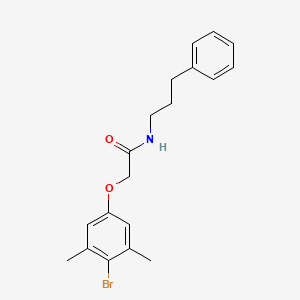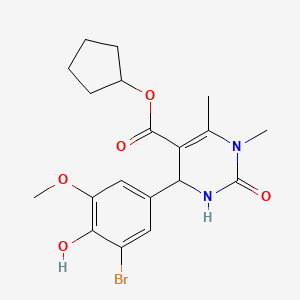![molecular formula C16H18N2O3S B4892650 5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B4892650.png)
5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone, commonly known as BPHPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPHPT is a pyrimidinone derivative that has been synthesized using a specific chemical method.
Mécanisme D'action
The mechanism of action of BPHPT is not fully understood. However, studies have shown that BPHPT inhibits the activity of certain enzymes, such as COX-2, which are involved in various physiological processes. BPHPT has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
BPHPT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BPHPT inhibits the activity of COX-2, leading to a decrease in the production of inflammatory mediators. BPHPT has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In vivo studies have shown that BPHPT exhibits anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPHPT in lab experiments is its high purity and stability. BPHPT has been synthesized using a specific chemical method that ensures high yields and purity. However, one of the limitations of using BPHPT in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for BPHPT research. One potential direction is to investigate the use of BPHPT as a potential anti-cancer agent. Studies have shown that BPHPT induces apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another potential direction is to investigate the use of BPHPT as a herbicide. Studies have shown that BPHPT inhibits the growth of weeds, making it a potential candidate for weed control in agriculture. Further research is needed to fully understand the mechanism of action of BPHPT and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of BPHPT involves a multi-step chemical reaction. The initial step involves the reaction of 2-phenylethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate compound, 2-phenylethyl-2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate compound is then reacted with butanal to form the final product, BPHPT. The synthesis of BPHPT has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
BPHPT has been extensively studied for its potential applications in various fields of research. In the field of medicine, BPHPT has been shown to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that BPHPT inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. BPHPT has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the field of agriculture, BPHPT has been studied for its potential use as a herbicide. Studies have shown that BPHPT inhibits the growth of weeds by interfering with the biosynthesis of essential plant hormones.
Propriétés
IUPAC Name |
5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-10(2)13-14(20)17-16(18-15(13)21)22-9-12(19)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVWRZDXNBQTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5373293 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4892586.png)
![N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4892591.png)
![4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892603.png)

![1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4892613.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4892620.png)
![4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B4892622.png)

![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4892666.png)
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)


![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4892680.png)